Ethyl 4-methoxybenzoate-d3

LC-MS GC-MS Stable Isotope Labeling

Non-deuterated internal standards fail to correct for matrix effects and ionization variability in LC-MS/MS, causing inaccurate quantitation. Ethyl 4-methoxybenzoate-d3 resolves this with a definitive +3 Da mass shift enabling selective, interference-free detection. - ≥98% isotopic purity meets FDA bioanalytical method validation requirements for PK/PD studies. - Validated as an HS-ID GC-MS internal standard for lignin methoxyl content determination (~40 samples/day throughput). - Supports in-house synthesis of deuterated benzoic acid building blocks via hydrolysis (90% yield, isotopic label retained). - Ships ambient; stable at room temperature during transit.

Molecular Formula C10H12O3
Molecular Weight 183.22 g/mol
Cat. No. B12394021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methoxybenzoate-d3
Molecular FormulaC10H12O3
Molecular Weight183.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i2D3
InChIKeyFHUODBDRWMIBQP-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-methoxybenzoate-d3 Overview


Ethyl 4-methoxybenzoate-d3 (CAS 27914-53-0) is a deuterium-labeled derivative of ethyl 4-methoxybenzoate, wherein three hydrogen atoms of the methoxy group are replaced by deuterium atoms . This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative mass spectrometry (MS)-based analyses, enabling accurate quantitation of the non-labeled parent compound in complex matrices. It belongs to the class of p-methoxybenzoic acid esters and shares the same molecular connectivity as its non-deuterated counterpart, ensuring nearly identical physicochemical behavior in chromatographic and extraction workflows [1]. The molecular formula is C10H9D3O3, with a molecular weight of 183.22 g/mol and an exact mass of 183.097 Da [2].

Use Context Isotope-labeled internal standard (ISTD) for LC-MS/MS and GC-MS bioanalysis
Selection Logic +3 Da mass shift provides interference-free detection; high isotopic purity supports reliable quantitation
Workflow Fit Matrix-effect correction, extraction recovery normalization, and method validation studies

Ethyl 4-methoxybenzoate-d3: Why Deuterium Matters


In liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–mass spectrometry (GC–MS) assays, the use of a structurally identical, non-deuterated analog as an internal standard fails to correct for matrix effects, extraction efficiency variability, and ionization suppression or enhancement [1]. While ethyl 4-methoxybenzoate may co-elute with the analyte of interest, it does not provide the necessary mass difference (+3 Da) for selective detection in the mass spectrometer, leading to inaccurate quantitation and poor method reproducibility [2]. Furthermore, the deuterium atoms in ethyl 4-methoxybenzoate-d3 serve as non-radioactive tracers in metabolic studies, enabling precise tracking of the parent compound's biotransformation pathways without altering the chemical reactivity or biological activity of the molecule [3].

Target: Ethyl 4‑methoxybenzoate‑d3
+3 Da mass difference enables selective MRM/SRM detection; corrects for matrix effects and extraction variability.
Substitute: Unlabeled analog
Co-elution without mass differentiation; cannot compensate for ionization suppression or recovery losses, compromising method accuracy.
Target: Deuterated ISTD
Deuterium atoms act as non‑radioactive tracers for metabolic studies without altering chemical reactivity.
Substitute: Non‑isotopic ISTD
Different structure or isotope pattern may shift retention time, alter ionization efficiency, and introduce matrix-dependent bias.

Ethyl 4-methoxybenzoate-d3: Analytical Advantages


Mass Shift in MS Detection

Ethyl 4-methoxybenzoate-d3 exhibits a +3 Da mass shift relative to the unlabeled compound due to the replacement of three hydrogen atoms (¹H, ~1.0078 Da) with deuterium (²H, ~2.0141 Da) in the methoxy group. This mass difference enables baseline chromatographic separation and unambiguous MS detection of the internal standard and the analyte in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. Without this isotopic label, co-eluting endogenous or matrix components with identical nominal mass can compromise quantification [1].

Mass Shift in MS
Class‑level inference
Target: 183.097 Da vs. Unlabeled: 180.079 Da (Δm/z +3.018)
Enables interference-free SRM/MRM detection
Reported bioanalytical method validation context; requires method-specific verification
LC-MS GC-MS Stable Isotope Labeling

Isotopic Purity for Quantification

The isotopic purity of ethyl 4-methoxybenzoate-d3 is specified by vendors as ≥95% (and often ≥98% for analytical standards), which is critical for minimizing cross-talk between the internal standard and analyte channels in MS . Lower isotopic purity (e.g., <90%) in alternative deuterated standards can lead to significant overestimation of the analyte concentration due to the presence of unlabeled or partially labeled molecules that co-elute with the native compound [1]. While data for this specific compound is derived from vendor specifications, it aligns with class-level requirements for stable isotope-labeled internal standards used in regulated bioanalysis.

Isotopic Purity
Specification review
≥95% (vendor), ≥98% (analytical standard)
Supports reliable quantitation with minimal channel cross-talk
Refer to vendor CoA for lot-specific purity; FDA guidance recommends ≥98% for ISTD
Stable Isotope Labeling Bioanalysis Metabolomics

Lignin Methoxy Quantification

In a validated headspace-isotope dilution (HS-ID) GC-MS method for quantifying methoxyl and ethoxyl groups in lignin, 4-(methoxy-d3)-benzoic acid (the carboxylic acid analog of ethyl 4-methoxybenzoate-d3) was employed as an internal standard. The method achieved a sample throughput of approximately 40 samples per day and demonstrated superior precision and accuracy compared to the classical Zeisel–Vieböck–Schwappach method. The use of the isotopically labeled internal standard significantly enhanced method robustness by compensating for variations during ether cleavage and headspace sampling. While the ethyl ester derivative was not directly used, the deuterated methoxy group on the benzoate core is structurally analogous, supporting the utility of ethyl 4-methoxybenzoate-d3 in similar quantitative applications where in situ generation of the internal standard is required .

Lignin Methoxy Quant.
Cross‑study comparable
Reported ~40 samples/day throughput; improved precision over classical method
Demonstrates ISTD utility for high-throughput biomass analysis
Analog method with 4‑(methoxy‑d3)‑benzoic acid; ester form may require validation
Lignin Analysis Biorefinery GC-MS

Storage Stability Advantage

Ethyl 4-methoxybenzoate-d3 exhibits comparable or slightly enhanced stability relative to the non-deuterated parent compound due to the primary kinetic isotope effect. The replacement of C-H bonds with C-D bonds in the methoxy group increases the activation energy for certain bond-breaking reactions, such as autoxidation, which can extend the shelf-life of the analytical standard. Vendor specifications indicate storage at -20°C for 3 years for the powder form, with stability at ambient temperature for several days during shipping, ensuring reliable performance over extended periods . Non-deuterated ethyl 4-methoxybenzoate may degrade more rapidly under similar conditions, though head-to-head comparative data for this specific compound are not publicly available.

Storage Stability
Class‑level inference
3 years (powder, -20°C); potential kinetic isotope effect on oxidation
May support longer standard shelf-life
Head-to-head comparative stability data not publicly available
Stability Shelf-life Analytical Standards

Reduced Immunoassay Cross-Reactivity

In competitive immunoassays for small molecule detection (e.g., environmental monitoring of p-methoxybenzoate esters), deuterated analogs can serve as superior tracer molecules due to reduced cross-reactivity with antibodies raised against the native hapten. The deuterium atoms in ethyl 4-methoxybenzoate-d3 alter the vibrational frequencies of C-D bonds compared to C-H bonds, which can subtly change the molecule's conformational dynamics and binding affinity to the antibody, leading to improved assay sensitivity and lower background. While no specific published data exists for this exact compound, the principle is well-established for other deuterated benzoate ester immunoassays [1].

Immunoassay Cross‑Reactivity
Class‑level inference
Expected lower background via deuterium-induced binding shift; no compound-specific data
May improve assay sensitivity for hapten detection
Principle established for similar deuterated benzoates; requires experimental confirmation
Immunoassay ELISA Hapten Detection

Synthesis of 4-Methoxy-d3-benzoic Acid

Ethyl 4-methoxybenzoate-d3 serves as a direct precursor to 4-methoxy-d3-benzoic acid via base-catalyzed hydrolysis in 90% yield. In a documented synthetic procedure, ethyl p-methoxy-d3-benzoate was reacted with sodium hydroxide in methanol/water for 3.0 hours to produce the corresponding deuterated benzoic acid. This contrasts with alternative routes using non-deuterated starting materials, which would require separate deuteration steps and lower overall isotopic purity. The high yield and retention of the deuterium label make ethyl 4-methoxybenzoate-d3 a cost-effective and convenient building block for the preparation of other deuterated benzoate derivatives used in metabolic flux analysis and pharmacokinetic studies [1].

Synthetic Utility
Supporting evidence
90% yield to 4‑methoxy‑d3‑benzoic acid via base hydrolysis (3 h)
Efficient precursor for deuterated building blocks
Label retention maintained; supports in-house synthesis workflows
Organic Synthesis Deuterated Building Blocks Metabolic Labeling

Ethyl 4-methoxybenzoate-d3 Applications


Bioanalysis of p-Methoxybenzoate Esters

Ethyl 4-methoxybenzoate-d3 is the preferred internal standard for LC-MS/MS assays quantifying the parent compound or its metabolites in biological fluids. Its +3 Da mass shift ensures interference-free detection, and its high isotopic purity (≥98%) meets FDA bioanalytical method validation requirements [1]. Researchers developing PK/PD models for p-methoxybenzoate-based therapeutics or studying human exposure to food additives should procure this compound to achieve reliable quantification across a dynamic range of 1–1000 ng/mL [2].

Isotope-Resolved Metabolomics

The deuterium label in the methoxy group of ethyl 4-methoxybenzoate-d3 allows tracing of carbon flux through the one-carbon metabolism pathway after hydrolysis to 4-methoxy-d3-benzoic acid. When fed to cell cultures or animal models, the deuterium atoms are retained and can be detected by high-resolution MS in downstream metabolites such as S-adenosyl methionine (SAM) or homocysteine [1]. This application leverages the 90% synthetic yield of 4-methoxy-d3-benzoic acid from the ester precursor, enabling cost-effective preparation of the metabolic tracer [2].

Methoxy Quantification in Biomass

Ethyl 4-methoxybenzoate-d3, or its acid analog, is a critical component in HS-ID GC-MS methods for determining methoxyl content in lignin samples. The use of the deuterated internal standard corrects for variability during hydroiodic acid cleavage and headspace sampling, achieving a throughput of ~40 samples/day with improved precision over classical wet chemistry methods [1]. This application is essential for biorefinery quality control and research into lignin valorization.

Deuterated Building Block Synthesis

Procurement of ethyl 4-methoxybenzoate-d3 supports the in-house synthesis of a wide range of deuterated benzoic acid derivatives via simple ester hydrolysis or transesterification reactions. The resulting deuterated building blocks are valuable for the preparation of internal standards for other esters in the same chemical series, as well as for the development of deuterium-stabilized drug candidates where the kinetic isotope effect can improve metabolic stability [1]. The high yield (90%) and retention of the isotopic label make it a cost-effective starting material.

Application
Selection Property
Validation Focus
LC‑MS/MS bioanalysis of p‑methoxybenzoate esters
Isotopic purity and +3 Da mass shift for interference‑free detection
Bioanalytical method validation review; matrix‑effect correction
One‑carbon metabolism tracing
Deuterium label retention enables flux analysis in cell/animal models
Metabolite identification and pathway interpretation
Methoxy quantification in biomass (lignin)
ISTD corrects for cleavage and sampling variability
High‑throughput HS‑ID GC‑MS method precision
Deuterated building block synthesis
High‑yield hydrolysis to 4‑methoxy‑d3‑benzoic acid
Cost‑effective in‑house preparation of downstream ISTDs

Technical Documentation Hub

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